molecular formula C6H4Cl2O2 B076880 3,5-Dichlorocatechol CAS No. 13673-92-2

3,5-Dichlorocatechol

Cat. No. B076880
CAS RN: 13673-92-2
M. Wt: 179 g/mol
InChI Key: XSXYVLIPQMXCBV-UHFFFAOYSA-N
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Description

3,5-Dichlorocatechol is a chlorinated derivative of catechol, which is a key intermediate in the biodegradation pathways of various chloroaromatic compounds. The compound is of particular interest due to its role in the breakdown of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) by soil bacteria. The degradation of such compounds is crucial for environmental detoxification and the prevention of pollution .

Synthesis Analysis

The synthesis of 3,5-dichlorocatechol in a biological context is often a result of microbial activity. Specifically, Pseudomonas cepacia CSV90 has been shown to utilize 2,4-D as its sole carbon source, during which it produces 3,5-dichlorocatechol as an intermediate. The enzyme responsible for this transformation is a nonheme iron dioxygenase, which catalyzes the intradiol cleavage of catechol derivatives .

Molecular Structure Analysis

The molecular structure of 3,5-dichlorocatechol-related enzymes has been studied extensively. For instance, the 3-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus has been crystallized and its structure solved at a high resolution. This enzyme is similar in function to the one from Pseudomonas cepacia CSV90, although it is specialized for 3-chloro- and methyl-substituted catechols. The crystal structure reveals the active site residues responsible for substrate specificity, which is crucial for understanding the molecular basis of the enzyme's selectivity and function .

Chemical Reactions Analysis

The primary chemical reaction involving 3,5-dichlorocatechol is the cleavage of its benzene ring by dioxygenases. The 3,5-dichlorocatechol 1,2-dioxygenase from Pseudomonas cepacia CSV90 specifically catalyzes the intradiol cleavage, which is a critical step in the biodegradation pathway of 2,4-D. This reaction is highly specific to 3,5-dichlorocatechol and does not involve extradiol cleaving activity . Another enzyme, chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31, also acts on chlorocatechols but through an extradiol cleavage mechanism, converting 3-chlorocatechol to 2-hydroxymuconate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dichlorocatechol and its related enzymes have been characterized. The 3,5-dichlorocatechol 1,2-dioxygenase is a homodimer with a molecular weight of approximately 56,000 and contains iron as a cofactor. It exhibits a deep red color and has a specific absorption spectrum, which changes upon binding with 3,5-dichlorocatechol. The enzyme is sensitive to heavy metal ions, chelating agents, and sulfhydryl reagents, which can inhibit its activity. The kinetic parameters, such as the catalytic constant and Km values for 3,5-dichlorocatechol and oxygen, have been determined, providing insight into the enzyme's efficiency and affinity for its substrates . The chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31 is a homotetramer with a subunit molecular mass of 33.4 kDa and exhibits a high degree of sensitivity to temperatures above 40°C .

Scientific Research Applications

1. Thermophysical Property Data Analysis

  • Summary of the Application: 3,5-Dichlorocatechol is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) has a web application that provides access to a collection of critically evaluated thermophysical property data for pure compounds, including 3,5-Dichlorocatechol .
  • Methods of Application: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The properties covered by this application include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, and heat capacity at saturation pressure as a function of temperature .

2. Microbiology

  • Summary of the Application: 3,5-Dichlorocatechol is metabolized by a bacterium called Alcaligenes eutrophus JMP 134 .
  • Methods of Application: The bacterium degrades 3,5-Dichlorocatechol through a process that involves the formation of 2,4-Dichloro-cis,cis-muconate .
  • Results or Outcomes: This metabolic process is part of the bacterium’s ability to break down chlorinated aromatic compounds, which are often environmental pollutants .

3. Soil Biodegradation

  • Summary of the Application: 3,5-Dichlorocatechol is a key metabolite in the degradation of 2,4-dichlorophenol (2,4-DCP), a common environmental pollutant, in soil .
  • Methods of Application: The tfdC and C23O genes encode two catechol dioxygenases that catalyse ortho and meta cleavage of chlorocatechol, a key metabolite of 2,4-DCP metabolism, respectively . A real-time PCR assay was developed to assess the abundance and expression of both tfdC and C23O genes in a soil amended with 2,4-DCP over a 21-day period .
  • Results or Outcomes: The gene encoding the ortho cleaving dioxygenase, tfdC, was significantly more abundant than the meta cleaving dioxygenase gene (C23O) throughout the experiment . The highest levels of tfdC were observed 2 days after amendment of soil with 2,4-DCP, at which stage the rate of 2,4-DCP degradation was at its maximum .

4. Environmental Bioremediation

  • Summary of the Application: 3,5-Dichlorocatechol is a key intermediate in the biodegradation of certain chlorinated organic pollutants. It is produced during the breakdown of 2,4-dichlorophenol, a common environmental pollutant .
  • Methods of Application: The bacterium Alcaligenes eutrophus JMP 134 can metabolize 3,5-Dichlorocatechol, converting it into 2,4-Dichloro-cis,cis-muconate . This metabolic process is part of the bacterium’s ability to break down chlorinated aromatic compounds .
  • Results or Outcomes: This biodegradation pathway helps to detoxify environments contaminated with chlorinated organic compounds .

Safety And Hazards

3,5-Dichlorocatechol has been classified as causing eye irritation, skin irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

As 3,5-Dichlorocatechol is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 , future research could focus on further understanding this interaction and its implications for the degradation of chlorocatechols.

properties

IUPAC Name

3,5-dichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYVLIPQMXCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074509
Record name 3,5-Dichlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorocatechol

CAS RN

13673-92-2
Record name 3,5-Dichlorocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13673-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorocatechol
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Record name 3,5-Dichlorocatechol
Source EPA DSSTox
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Record name 3,5-Dichlorocatechol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
972
Citations
DH Pieper, AE Kuhm, K Stadler-Fritzsche… - Archives of …, 1991 - Springer
2,4-Dichloro-cis,cis-muconate is established as ringcleavage product in the degradation of 3,5-dichlorocatechol by Alcaligenes eutrophus JMP 134. The formerly described …
Number of citations: 24 link.springer.com
MA Bhat, T Ishida, K Horiike, CS Vaidyanathan… - Archives of biochemistry …, 1993 - Elsevier
An enzyme which cleaves the benzene ring of 3,5-dichiorocatechol has been purified to homogeneity from Pseudomonas cepacia CSV90, grown with 2,4-dichlorophenoxyacetic acid (2,…
Number of citations: 52 www.sciencedirect.com
N Schweigert, RW Hunziker, BI Escher… - … and Chemistry: An …, 2001 - Wiley Online Library
(Chloro‐)catechols are toxic for bacteria and higher organisms, but the mode of action is not yet clearly understood. We have compared the acute toxicity of different chlorinated …
Number of citations: 102 setac.onlinelibrary.wiley.com
T Potrawfke, J Armengaud, RM Wittich - Journal of Bacteriology, 2001 - Am Soc Microbiol
The nucleotide sequence of a 10,528-bp region comprising the chlorocatechol pathway gene cluster tetRtetCDEF of the 1,2,3,4-tetrachlorobenzene via the tetrachlorocatechol-…
Number of citations: 60 journals.asm.org
U Schwein, E Schmidt, HJ Knackmuss… - Archives of …, 1988 - Springer
The degradation of 3,5-dichlorocatechol by enzymes of 3-chlorobenzoate-grown cells of Pseudomonas sp. strain B13 was studied. The following compounds were formed from 3,5-…
Number of citations: 52 link.springer.com
V Köiv, R Marits, A Heinaru - Gene, 1996 - Elsevier
Chlorocatechol 1,2-dioxygenase (CC120) and 1,2-dichlorophenol hydroxylase (DCPH) encoding genes tfdC and tfdB are located on a 4.2-kb DNA fragment cloned from the 2,4-…
Number of citations: 33 www.sciencedirect.com
U Riegert, G Heiss, AE Kuhm, C Müller… - Journal of …, 1999 - Am Soc Microbiol
The 2,3-dihydroxybiphenyl dioxygenase from Sphingomonassp. strain BN6 (BphC1-BN6) differs from most other extradiol dioxygenases by its ability to oxidize 3-chlorocatechol to 3-…
Number of citations: 22 journals.asm.org
AS Allard, PÅ Hynning, C Lindgren… - Applied and …, 1991 - Am Soc Microbiol
Metabolically stable anaerobic cultures obtained by enrichment with 5-bromovanillin, 5-chlorovanillin, catechin, and phloroglucinol were used to study dechlorination of chlorocatechols. …
Number of citations: 47 journals.asm.org
Z Wenhui, H Guoqing, Z Ping, S Ming… - Journal of Zhejiang …, 2001 - europepmc.org
A 2, 4-dichlorophenol degrading bacterium strain, designated as GT241-1, was isolated from the soil around drainage area of several factories which produced 2, 4-dichlorophenol. It …
Number of citations: 1 europepmc.org
WC Evans, BSW Smith, HN Fernley… - Biochemical …, 1971 - portlandpress.com
1. Two Pseudomonas strains isolated from soil metabolized 2,4-dichlorophenoxyacetate (2,4-D) as sole carbon source in mineral salts liquid medium. 2. 2,4-Dichlorophenoxyacetate …
Number of citations: 245 portlandpress.com

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